molecular formula C10H19Cl3 B1371433 1,1,1-Trichloro-3,5-dimethyloctane

1,1,1-Trichloro-3,5-dimethyloctane

Cat. No.: B1371433
M. Wt: 245.6 g/mol
InChI Key: LZAZDKLPDKHFQL-UHFFFAOYSA-N
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Description

1,1,1-Trichloro-3,5-dimethyloctane is a branched alkane derivative with three chlorine atoms substituted at the first carbon and methyl groups at the third and fifth positions (C1: Cl₃; C3, C5: CH₃).

Properties

Molecular Formula

C10H19Cl3

Molecular Weight

245.6 g/mol

IUPAC Name

1,1,1-trichloro-3,5-dimethyloctane

InChI

InChI=1S/C10H19Cl3/c1-4-5-8(2)6-9(3)7-10(11,12)13/h8-9H,4-7H2,1-3H3

InChI Key

LZAZDKLPDKHFQL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC(C)CC(Cl)(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

Key Comparisons:

  • 1,1,1-Trichloroethane (CCl₃CH₃): A short-chain chlorinated alkane with high volatility (boiling point: 74.1°C) and significant atmospheric emissions due to its use as a solvent .
  • DDT (1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane): An organochlorine pesticide with aromatic rings, extreme lipophilicity (log P ≈ 6.9), and environmental persistence .
  • 1,1,1-Trichloro-3,5-dimethyloctane: The elongated octane chain and branching reduce volatility compared to 1,1,1-trichloroethane, while the trichloromethyl group enhances stability akin to DDT.

Table 1: Physical Properties of Selected Chlorinated Compounds

Compound Molecular Weight (g/mol) Boiling Point (°C) Vapor Pressure (mmHg, 25°C) Log P
1,1,1-Trichloroethane 133.40 74.1 100 2.49
DDT 354.49 260 (decomposes) 1.5 × 10⁻⁵ 6.9
This compound* 247.62 ~200–220 (estimated) <10 (estimated) ~4.5

*Estimated values based on structural analogs and branching effects .

Environmental Behavior and Persistence

  • Volatility and Emissions:
    • 1,1,1-Trichloroethane dominates atmospheric emissions (74% of mass emissions in one study) due to its low molecular weight and high vapor pressure .
    • This compound’s longer chain and branching likely reduce volatility, decreasing atmospheric release but increasing soil/water partitioning.
  • Degradation and Bioaccumulation:
    • DDT’s aromatic structure resists microbial degradation, leading to decades-long persistence .
    • The target compound’s aliphatic structure may undergo slower hydrolysis than 1,1,1-trichloroethane but faster breakdown than DDT due to the absence of aromatic rings.

Chemical Reactivity and Stability

  • Electron-Withdrawing Effects:
    • Meta-substituted trichloroacetamides (e.g., 3,5-(CH₃)₂C₆H₃NH-CO-CCl₃) demonstrate that substituent position influences crystal packing and stability .
    • In this compound, the trichloromethyl group’s electron-withdrawing nature may stabilize the molecule against nucleophilic attack, similar to DDT’s trichloromethyl moiety.
  • Branching Effects:
    • Branching in octane (3,5-dimethyl groups) reduces intermolecular forces compared to linear isomers, lowering melting points and altering solubility.

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